molecular formula C11H13N3O2 B13128543 Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate

Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate

Cat. No.: B13128543
M. Wt: 219.24 g/mol
InChI Key: TYWKAMLYRQTXFR-UHFFFAOYSA-N
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Description

Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions required for the CuAAC reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can produce amines .

Scientific Research Applications

Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. This compound can inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methyl ester group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 4-(benzotriazol-1-yl)butanoate

InChI

InChI=1S/C11H13N3O2/c1-16-11(15)7-4-8-14-10-6-3-2-5-9(10)12-13-14/h2-3,5-6H,4,7-8H2,1H3

InChI Key

TYWKAMLYRQTXFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C2=CC=CC=C2N=N1

Origin of Product

United States

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